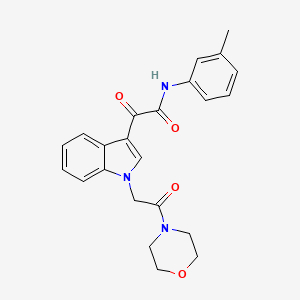

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-16-5-4-6-17(13-16)24-23(29)22(28)19-14-26(20-8-3-2-7-18(19)20)15-21(27)25-9-11-30-12-10-25/h2-8,13-14H,9-12,15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLZAWBIHQEHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholino group.

Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole core or morpholino group are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the field of oncology. The following sections detail its applications:

Antitumor Activity

One of the most significant applications of this compound is its antitumor properties. Studies have shown that derivatives of indole, including this specific compound, can inhibit the growth of various cancer cell lines. For instance:

- Mechanism : The compound may induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.

- Targeted Cancers : Preliminary studies suggest efficacy against solid tumors such as colon and lung cancers, which are known for their resistance to conventional therapies .

Antimicrobial Properties

In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against several pathogens:

- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Potential Applications : This property opens avenues for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

- Study on Colon Cancer Cells :

- Antimicrobial Efficacy :

-

Pharmacokinetic Studies :

- Pharmacokinetic analyses revealed that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development into a therapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various analogs have been synthesized to improve efficacy and reduce toxicity. The following table summarizes key findings from recent studies:

Mechanism of Action

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to enzyme active sites or receptor binding pockets, modulating their activity. The morpholino group may enhance the compound’s solubility and facilitate its cellular uptake. The acetamide moiety can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the indole-3-yl-2-oxoacetamide backbone but differ in substituents, leading to variations in physicochemical properties and biological activity.

Structural Analogues

Key Structural and Functional Insights

- Morpholino Placement: The target compound’s morpholino group on the indole nitrogen distinguishes it from , where morpholino is on the acetamide side chain. This placement may alter membrane permeability due to differences in polarity distribution.

- Bulky substituents (e.g., phenylethyl in or tert-butyl in ) may sterically hinder binding but improve selectivity. Methoxy groups () enhance solubility but reduce metabolic stability due to susceptibility to demethylation.

- Backbone Modifications: Replacement of oxoacetamide with thioacetamide () could alter redox activity or metal coordination.

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide , characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Properties

This compound belongs to the class of indole derivatives, featuring an indole core, a morpholino group, and an acetamide moiety. Its molecular formula is with a molecular weight of 428.5 g/mol. The presence of the morpholino group is significant as it may enhance solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

- Introduction of the Morpholino Group : This is done via nucleophilic substitution reactions.

- Acetamide Formation : The final step involves acylation using acetic anhydride or acetyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Anti-inflammatory Properties : It may inhibit specific pathways involved in inflammation.

- Anticancer Activity : Evidence indicates that it could inhibit cell proliferation through modulation of protein activity related to cancer pathways.

Case Studies and Research Findings

Recent investigations into similar compounds within the indole class have provided insights into their biological efficacy:

- Cytotoxicity Studies : A series of indole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities exhibited significant growth inhibition in MDA-MB-468 breast cancer cells, with IC50 values as low as 8.79 µM .

- Apoptosis Induction : Flow cytometric analysis revealed that certain analogs induced apoptosis in cancer cells, suggesting that this compound could similarly trigger programmed cell death mechanisms .

- Synergistic Effects : Some studies indicated that combinations of indole derivatives with existing cancer therapies enhanced therapeutic outcomes, highlighting the potential for this compound to be used in combination treatments .

Data Table: Biological Activity Overview

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethyl bromoacetate, DIPEA, CH₃CN, 55°C | ~70% | |

| 2 | Acetic acid, NaOAc, reflux | 58% | |

| 3 | HATU, DIPEA, DMF, rt | 65% |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 300 MHz) identifies key protons: indole H-3 (δ 7.69, br s), morpholino oxoethyl protons (δ 3.31–4.11), and m-tolyl aromatic protons (δ 7.16–7.39). ¹³C NMR confirms carbonyl groups (δ 168.0–169.8) .

- Mass Spectrometry : ESI/APCI(+) shows [M+H]⁺ at m/z 452.2 and [M+Na]⁺ at m/z 474.2 .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (if applicable) .

Advanced: What contradictory data exist regarding its antifungal activity, and how can they be resolved?

Methodological Answer:

Discrepancies in MIC values against Candida spp. vs. Aspergillus spp. may arise from species-specific efflux pump expression or membrane lipid composition. To resolve:

Comparative Proteomics : Analyze membrane protein profiles of resistant vs. susceptible strains .

Time-Kill Assays : Assess fungistatic vs. fungicidal activity under varying pH/temperature .

Synergy Studies : Test combinatorial efficacy with azoles (e.g., fluconazole) to overcome resistance .

Q. Table 2: Antifungal Activity Overview

| Fungal Strain | MIC (µg/mL) | Mechanism Hypothesized | Reference |

|---|---|---|---|

| C. albicans | 4–8 | Ergosterol biosynthesis inhibition | |

| A. fumigatus | >64 | Efflux pump activation |

Advanced: How can structure-activity relationships (SAR) guide further optimization?

Methodological Answer:

- Morpholino Modifications : Replace the morpholino ring with piperazine to assess solubility impacts. Evidence shows bulkier N-substituents (e.g., cyclopropyl) enhance antifungal activity .

- Indole Substitutions : Introduce electron-withdrawing groups (e.g., -CN) at the indole 5-position to improve membrane penetration .

- Acetamide Linker : Replace the acetamide with sulfonamide to evaluate metabolic stability .

Q. Table 3: SAR Trends

| Modification | Effect on Activity | Reference |

|---|---|---|

| Morpholino → Piperazine | ↓ solubility, ↑ toxicity | |

| Indole 5-CN substitution | ↑ MIC against C. glabrata | |

| Acetamide → Sulfonamide | ↑ plasma stability |

Basic: What analytical methods ensure purity and stability?

Methodological Answer:

- HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA) with UV detection at 254 nm; target purity >95% .

- Stability Studies : Store at -20°C in desiccated conditions; monitor degradation via LC-MS over 6 months .

Advanced: What computational models predict its pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to CYP3A4 to predict metabolic hotspots .

- QSAR Models : Use MOE or Schrödinger to correlate logP (calculated: 2.8) with bioavailability .

Advanced: How can in vivo efficacy be evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.